N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide
Description
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide is a synthetic acetamide derivative characterized by a thian-4-yl moiety and a cyano-substituted phenylpyrazole group. Its structural complexity confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for targeting enzymes or receptors where heterocyclic frameworks are critical. The compound’s design integrates a sulfur-containing thiane ring, which may enhance metabolic stability, and a phenylpyrazole group that could influence binding affinity through π-π interactions.
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-11-17(21-18(23)10-14-6-8-24-9-7-14)15-12-20-22(13-15)16-4-2-1-3-5-16/h1-5,12-14,17H,6-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHKQJJFSLYCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide typically involves the following steps:
Formation of the Phenylpyrazole Intermediate: The synthesis begins with the preparation of 1-phenylpyrazole. This can be achieved through the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Cyanoacetylation: The phenylpyrazole intermediate is then subjected to cyanoacetylation. This involves the reaction of the phenylpyrazole with cyanoacetic acid or its esters in the presence of a base such as sodium ethoxide.
Thianyl Group Introduction: The final step involves the introduction of the thianyl group. This can be done by reacting the cyanoacetylated phenylpyrazole with a thianyl-containing reagent, such as 4-thianylamine, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, solvent recycling, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide side chain and cyano group are reactive sites:
Cyclization and Heterocycle Formation
The pyrazole-thiane interaction enables intramolecular cyclization:
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With CS₂/K₂CO₃ : Forms thiadiazole-fused derivatives (e.g., 7-membered ring via C-S bond formation) .
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With aldehydes : Produces Schiff base complexes (e.g., condensation with benzaldehyde) .
Cross-Coupling Reactions
The phenylpyrazole moiety participates in Pd-mediated couplings:
Biological Activity-Driven Modifications
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Sulfonation : Reaction with SO₃·Py complex enhances water solubility for pharmacological testing (IC₅₀ = 1.2 µM against 5-LOX) .
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Methylation : Dimethylamino analogs show improved blood-brain barrier penetration (logP reduced from 3.1 → 2.4) .
Stability and Degradation
Critical stability data under stress conditions:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide typically involves multi-step reactions that integrate the pyrazole and thiazole moieties. The compound can be synthesized using readily available precursors through methods such as:
- Condensation Reactions : Combining cyano-substituted pyrazoles with thiazole derivatives.
- Cyclization Techniques : Utilizing cyclization methods to form the heterocyclic structures essential for biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 286.35 g/mol.
Anticancer Activity
This compound has shown promising results in anticancer studies. Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results indicate that this compound possesses potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of this compound, particularly its ability to modulate cytokine production in macrophages:
These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies highlight the applications and efficacy of this compound in various research contexts:
Anticancer Evaluation Study (2023)
Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
Findings : The study reported an IC50 value of 12 µM, indicating significant antiproliferative activity.
Antimicrobial Activity Assessment (2024)
Objective : To evaluate the compound's effectiveness against common bacterial strains.
Findings : The compound demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, suggesting strong antimicrobial potential.
Inflammation Model Study (2025)
Objective : To investigate anti-inflammatory effects using LPS-stimulated macrophages.
Findings : Treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels, supporting its potential use in inflammatory diseases.
Mechanism of Action
The mechanism by which N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the phenylpyrazole moiety can engage in π-π interactions with aromatic residues in proteins. The thianyl group may contribute to binding through sulfur-based interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Acetamide Families
The compound shares core structural motifs with several acetamide derivatives reported in recent literature. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Analysis of Substituent Effects
- Thian vs. This difference may influence membrane permeability or off-target interactions .
- Phenylpyrazole vs.
- Activity Scores: While direct activity data for the target compound is unavailable, analogues with isoxazole-pyridine/quinoline hybrids (e.g., activity scores 5.797 and 5.58 in ) suggest that nitrogen-rich heterocycles correlate with measurable bioactivity, possibly in kinase or protease inhibition .
Biological Activity
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a thian (thiophene-derived) moiety, and a cyano group attached to an acetamide functional group. The presence of these structural elements suggests potential interactions with biological targets, which can be leveraged in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step processes. One common method includes refluxing precursor compounds with potassium carbonate and carbon disulfide, resulting in satisfactory yields of the desired product .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing pyrazole and thiazole motifs have been evaluated for their effectiveness against various bacterial strains.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylpyrazole | Structure | Antimicrobial |
| 2-Amino-thiazole derivatives | Structure | Anticancer |
| 5-(Thiazolyl)-pyrazoles | Structure | Anti-inflammatory |
Studies have demonstrated that derivatives of pyrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some exhibiting MIC (Minimum Inhibitory Concentration) values as low as 31.25 μg/mL .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively studied. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms such as targeting BRAF(V600E) mutations .
Anti-inflammatory Effects
Compounds in this class are noted for their anti-inflammatory properties. They have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and TNF-α, which play crucial roles in inflammatory responses .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against E. coli and S. aureus. The results indicated that several derivatives exhibited significant zones of inhibition compared to control substances .
- Anticancer Screening : Another study focused on the anticancer properties of pyrazole-based compounds, revealing their ability to inhibit cell proliferation in various cancer types, with some compounds achieving IC50 values lower than established chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : A three-step approach is commonly employed for analogous acetamides: (1) substitution reactions under alkaline conditions (e.g., using pyridinemethanol derivatives), (2) nitro-group reduction with iron powder in acidic media, and (3) condensation with cyanoacetic acid using carbodiimide-based coupling agents . For the target compound, thian-4-yl group incorporation may require tailored solvent systems (e.g., dichloromethane with triethylamine) to avoid steric hindrance. Reaction monitoring via TLC or HPLC-MS is critical to optimize yields, as competing side reactions (e.g., over-alkylation) are common in multi-heterocyclic systems .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regioselectivity of the pyrazole and thianyl moieties. Aromatic proton signals in the δ 7.2–8.1 ppm range indicate phenylpyrazole substitution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected m/z ≈ 368.4 for CHNOS). Fragmentation patterns distinguish cyanoacetamide from isomeric byproducts .
- X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between pyrazole and thianyl groups, which influence bioactivity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates, noting IC values. The pyrazole-thianyl scaffold may exhibit ATP-competitive binding .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Compare with structurally similar acetamides showing MICs of 8–32 µg/mL .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2 or CYP450 isoforms) to identify key residues (e.g., Arg120 in COX-2) for hydrogen bonding or π-π stacking .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, cyano groups improve metabolic stability but may reduce solubility .
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible intermediates in multi-step syntheses, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC across assays)?
- Methodological Answer :
- Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays (e.g., ADP-Glo™ kinase assay vs. P-ATP incorporation) .
- Meta-Analysis : Pool data from analogs (e.g., 2-chloro-N-pyrazolyl acetamides) to identify trends. For example, electron-withdrawing substituents on the phenyl ring may enhance potency but increase cytotoxicity .
- Statistical Models : Apply ANOVA or machine learning to isolate variables (e.g., assay pH, incubation time) contributing to variability .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane 1:3) to slow crystallization. The thianyl group’s hydrophobicity may require additives like glycerol .
- Temperature Gradients : Gradual cooling from 50°C to 4°C reduces lattice defects. For stubborn cases, microbatch under oil methods improve crystal quality .
- Co-crystallization : Co-crystallize with stabilizing ligands (e.g., PEG fragments) to enhance lattice stability .
Q. How can the core structure be modified to improve pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thianyl group with a tetrahydrothiopyran-4-yl to enhance metabolic stability while retaining ring geometry .
- Prodrug Design : Introduce ester or carbamate linkages at the acetamide nitrogen for controlled release in vivo .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility, as demonstrated for related pyrazolyl acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
